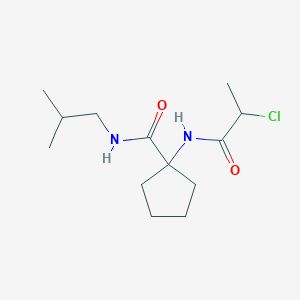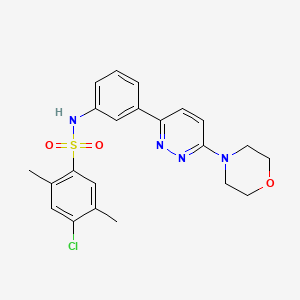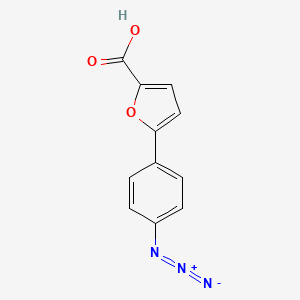![molecular formula C24H39Cl3N12S2 B2411615 bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride CAS No. 2097937-51-2](/img/structure/B2411615.png)
bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride is a multifaceted compound with intriguing applications across various scientific disciplines. With a complex structure, it offers versatility in chemical synthesis, reactivity, and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride involves several steps:
Base Pyrazolo[3,4-d]pyrimidin-1-yl Synthesis: : This starts with the construction of the pyrazolo[3,4-d]pyrimidin-1-yl core, which can be achieved through the cyclization of suitable precursors under controlled conditions.
Substituent Introduction: : The methylsulfanyl and pyrrolidin-1-yl substituents are introduced via nucleophilic substitution reactions, typically using corresponding halides or sulfonates.
Final Assembly: : The ethan-1-amine moieties are attached through nucleophilic addition or substitution reactions, followed by conversion to the trihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced in large-scale reactors with stringent control over temperature, pressure, and reactant concentrations to ensure high purity and yield. The use of automated systems for monitoring and adjusting reaction parameters is standard practice.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The methylsulfanyl group can be oxidized to sulfoxide or sulfone.
Reduction: : Reductive amination can modify the pyrrolidin-1-yl group.
Substitution: : Various nucleophilic or electrophilic substitution reactions can further derivatize the compound.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, sodium periodate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products: The major products from these reactions include sulfoxides, sulfones, secondary or tertiary amines, and various substituted derivatives.
Aplicaciones Científicas De Investigación
This compound finds usage in:
Chemistry: : As a building block for more complex molecules, especially in medicinal chemistry.
Biology: : In cellular assays to study specific signaling pathways due to its structural resemblance to biologically active molecules.
Medicine: : As a potential therapeutic agent due to its ability to modulate enzymatic activities or receptor interactions.
Industry: : In the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Mechanism: The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors, altering their function.
Molecular Targets and Pathways
Enzymes: : It may inhibit or activate enzymes by mimicking natural substrates or binding at allosteric sites.
Receptors: : Can act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: : Lacks the ethan-1-amine moieties, making it less versatile.
Bis(2-[6-methylthio-4-pyrrolidinyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethylamine): : Structurally similar but with differing substituent positions and chain lengths.
4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidines: : Common scaffold in medicinal chemistry with a variety of substitutions.
Uniqueness: The unique combination of functional groups in bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride grants it a distinctive chemical reactivity and a broad range of applications that are not easily matched by similar compounds.
And there you have it: a deep dive into the multifaceted world of this compound. This compound certainly holds a lot of potential across various fields! What aspect do you find most intriguing?
Propiedades
IUPAC Name |
2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H18N6S.3ClH/c2*1-19-12-15-10(17-5-2-3-6-17)9-8-14-18(7-4-13)11(9)16-12;;;/h2*8H,2-7,13H2,1H3;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUJOZFMFYRYQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCN)C(=N1)N3CCCC3.CSC1=NC2=C(C=NN2CCN)C(=N1)N3CCCC3.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39Cl3N12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2411535.png)
![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2411537.png)

![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411540.png)
![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411542.png)


![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)

![[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester](/img/structure/B2411549.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2411550.png)

![3-allyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411554.png)
